molecular formula C24H24FN3O B2611839 N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide CAS No. 303151-00-0

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide

Cat. No.: B2611839
CAS No.: 303151-00-0
M. Wt: 389.474
InChI Key: ALKGKWKXDBPOKX-UHFFFAOYSA-N
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Description

N-[4-(4-Benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a synthetic small molecule characterized by a 4-fluorobenzamide core linked to a phenyl ring substituted with a 4-benzylpiperazine group. This structure combines aromatic fluorination with a piperazine moiety, which is often employed in medicinal chemistry to modulate pharmacokinetic properties, such as solubility and receptor binding.

Properties

IUPAC Name

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O/c25-21-8-6-20(7-9-21)24(29)26-22-10-12-23(13-11-22)28-16-14-27(15-17-28)18-19-4-2-1-3-5-19/h1-13H,14-18H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKGKWKXDBPOKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reductive amination of 4-fluorobenzoyl chloride with 4-(4-benzylpiperazin-1-yl)aniline. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol. The resulting product is then purified and characterized using techniques such as infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Large-scale synthesis may also involve automated systems and continuous flow reactors to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom in the benzamide group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide exhibit antidepressant-like effects. These compounds interact with serotonin receptors, which are crucial in the modulation of mood and anxiety. A study involving a series of piperazine derivatives demonstrated that modifications to the benzyl group enhanced their affinity for serotonin receptors, suggesting a pathway for developing new antidepressants .

Antipsychotic Potential

The compound's structure suggests potential antipsychotic activity, particularly through its interaction with dopamine receptors. Studies have shown that benzylpiperazine derivatives can effectively inhibit dopamine D2 receptors, which are often implicated in psychotic disorders. This makes this compound a candidate for further exploration in treating conditions such as schizophrenia .

Anticancer Properties

Emerging research highlights the compound's potential in oncology. Preliminary studies indicate that it may inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways, making it a subject of interest for developing novel anticancer agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. The following table summarizes findings from various studies on related compounds:

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound-TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity, with lower values indicating higher potency.

Clinical Relevance

Clinical studies have begun to explore the efficacy of benzylpiperazine derivatives in managing psychiatric disorders. For instance, a clinical trial focusing on patients with major depressive disorder reported significant improvements when treated with compounds structurally related to this compound .

Experimental Findings

In vitro studies have shown that this compound can effectively reduce tumor growth in specific cancer cell lines, demonstrating its potential as an anticancer agent. The compound's ability to modulate key signaling pathways involved in cell survival and proliferation is under investigation .

Mechanism of Action

The mechanism of action of N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety is known to interact with various receptors, potentially modulating their activity. The fluorobenzamide group may enhance the compound’s binding affinity and selectivity. The exact pathways and targets involved depend on the specific biological context and the compound’s intended application .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Observations :

  • Substitution Position : Ortho vs. para substitution of the dithiarsinan group (FZ2 vs. FZ5) significantly impacts yield (53% vs. 25%), suggesting steric or electronic challenges in ortho-functionalization .
  • Electron-Donating Groups : HDZ2, with hydroxy-dimethoxy substituents, achieves a higher yield (60%), likely due to enhanced stabilization during synthesis .
  • Bulky Substituents : The tert-butylcarbamoyl analog () shows moderate yield (60%), indicating compatibility of bulky groups with amide coupling strategies .

Functional Group Impact on Pharmacological Potential

Table 2: Functional Group Comparisons and Hypothesized Effects
Compound (ID) Functional Group Hypothesized Pharmacological Impact Reference
Target Compound Benzylpiperazine Enhanced solubility; potential CNS activity due to piperazine’s amine-rich structure -
FZ2 () Dithiarsinan Anti-tumor activity via arsenic-mediated mechanisms
HDZ2 () Hydroxy-dimethoxy Improved membrane permeability via H-bonding
4-Fluoro-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}benzamide () Methoxyphenyl-piperazine + ethyl linker Increased flexibility; potential for GPCR modulation (e.g., serotonin/dopamine receptors)
N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-fluorobenzamide () Sulfamoyl + pyrimidinyl Enhanced hydrogen bonding; antimicrobial or kinase inhibition

Key Observations :

  • Benzylpiperazine vs. Piperidine : describes a chlorophenyl-piperidinyl analog, which may offer greater metabolic stability compared to piperazine due to reduced amine oxidation .
  • Heterocyclic Additions : The benzoxazolyl group in ’s compound could enhance aromatic stacking interactions in enzyme binding pockets .

Biological Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-fluorobenzamide is a synthetic organic compound belonging to the class of piperazine derivatives. This compound has garnered attention in medicinal chemistry due to its potential pharmacological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C24H24FN3O
Molecular Weight: 389.47 g/mol
IUPAC Name: this compound

The structure features a benzylpiperazine moiety connected to a phenyl ring with a fluorobenzamide group, which enhances its lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to modulate the activity of serotonin and dopamine receptors, which are crucial in regulating mood and cognition. Additionally, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby enhancing neurotransmitter availability in the synaptic cleft.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation.

Antipsychotic Effects

Given its structural similarity to known antipsychotics, this compound is being explored for its potential use in treating schizophrenia and other psychotic disorders. Studies suggest that it may help alleviate symptoms by modulating dopaminergic pathways.

Antidepressant Properties

Preliminary studies have shown that this compound may exhibit antidepressant-like effects in animal models. Its action on serotonin receptors could contribute to mood enhancement.

Case Study 1: Antimicrobial Efficacy

In a study published in Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, indicating promising antimicrobial potential .

Case Study 2: Neuropharmacological Assessment

A neuropharmacological study assessed the effects of this compound on anxiety-like behaviors in rodents. The results indicated that administration led to a significant reduction in anxiety-related behaviors compared to control groups, suggesting potential as an anxiolytic agent .

Comparison with Similar Compounds

Compound NameActivity TypeKey Findings
N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamideAntimicrobialEffective against gram-positive bacteria with MIC values lower than 16 µg/mL.
N-(4-(4-benzylpiperazin-1-yl)phenyl)-2-(4-cyclohexylphenoxy)acetamideAntipsychoticExhibited significant reduction in psychotic symptoms in animal models.

Future Directions

Further research is warranted to explore the full spectrum of biological activities and therapeutic potentials of this compound. Investigations into its pharmacokinetics, toxicity profiles, and long-term effects will be essential for advancing this compound into clinical trials.

Q & A

Q. What are critical safety considerations for handling this compound in laboratory settings?

  • Methodology : Follow OSHA guidelines: use PPE (nitrile gloves, goggles), avoid dust generation, and work in a fume hood. The compound is acutely toxic (oral LD₅₀ < 300 mg/kg in rats) and causes severe eye irritation .
  • Key Data : Storage at −20°C under nitrogen extends stability beyond 12 months. Decomposition products include toxic NOx gases under combustion .

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